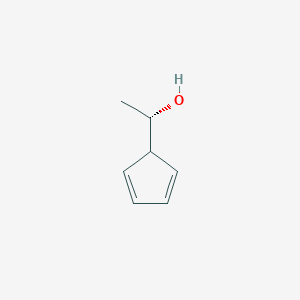
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol is an organic compound characterized by the presence of a cyclopentadiene ring attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol typically involves the following steps:
Cyclopentadiene Formation: Cyclopentadiene can be synthesized through the thermal cracking of dicyclopentadiene.
Alkylation: The cyclopentadiene is then subjected to alkylation with an appropriate alkyl halide under basic conditions to introduce the ethanol moiety.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopenta-2,4-dien-1-yl ketone or aldehyde.
Reduction: Formation of cyclopenta-2,4-dien-1-yl ethane.
Substitution: Formation of cyclopenta-2,4-dien-1-yl ethyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopentadiene derivatives on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol involves its interaction with specific molecular targets. The cyclopentadiene ring may interact with enzymes or receptors, leading to various biological effects. The ethanol moiety can also participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler compound with similar structural features.
Cyclopentanol: Contains a hydroxyl group attached to a cyclopentane ring.
Cyclopentadienyl derivatives: Compounds with various substituents on the cyclopentadiene ring.
Uniqueness
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol is unique due to the presence of both the cyclopentadiene ring and the chiral ethanol moiety, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(1S)-1-cyclopenta-2,4-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-8H,1H3/t6-/m0/s1 |
Clé InChI |
KGIBJAFJTDOHBV-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1C=CC=C1)O |
SMILES canonique |
CC(C1C=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


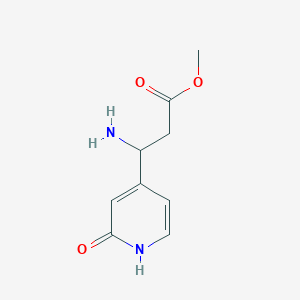
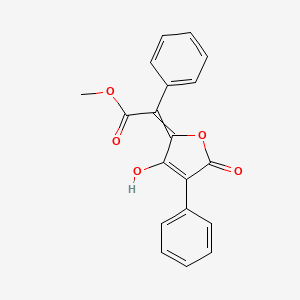
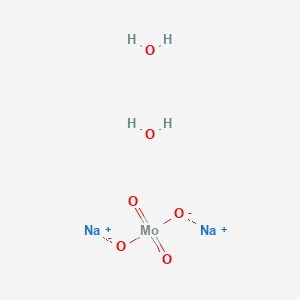
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
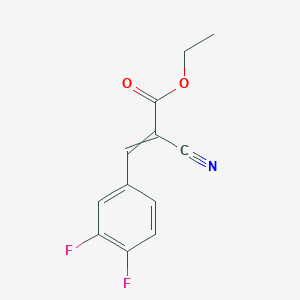

![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
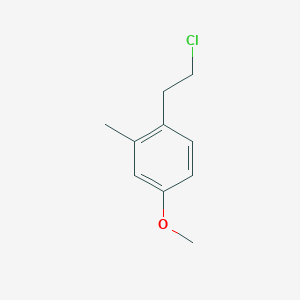
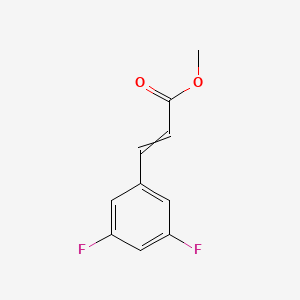
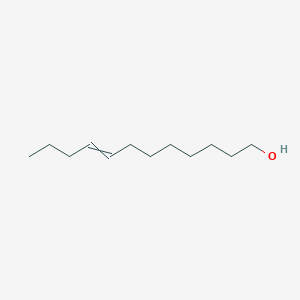
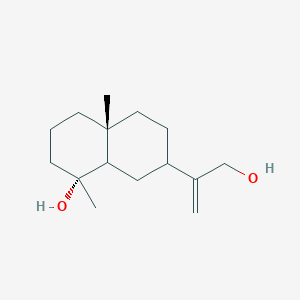
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
